molecular formula C11H14FN B13219238 5-Fluoro-3-(propan-2-YL)-2,3-dihydro-1H-indole

5-Fluoro-3-(propan-2-YL)-2,3-dihydro-1H-indole

Cat. No.: B13219238
M. Wt: 179.23 g/mol
InChI Key: WPDFXEMLVWECFT-UHFFFAOYSA-N
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Description

5-Fluoro-3-(propan-2-yl)-2,3-dihydro-1H-indole is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(propan-2-yl)-2,3-dihydro-1H-indole typically involves the fluorination of an indole precursor. One common method is the electrophilic fluorination of 3-(propan-2-yl)-2,3-dihydro-1H-indole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Fully saturated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-(propan-2-yl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(propan-2-yl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may interact with molecular targets such as receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Another fluorinated indole with similar properties but lacks the propan-2-yl group.

    3-(Propan-2-yl)-2,3-dihydro-1H-indole: Similar structure but without the fluorine atom.

Uniqueness

The presence of both the fluorine atom and the propan-2-yl group in 5-Fluoro-3-(propan-2-yl)-2,3-dihydro-1H-indole makes it unique. The fluorine atom can enhance the compound’s stability and biological activity, while the propan-2-yl group can influence its lipophilicity and membrane permeability.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

5-fluoro-3-propan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H14FN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-5,7,10,13H,6H2,1-2H3

InChI Key

WPDFXEMLVWECFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C=C(C=C2)F

Origin of Product

United States

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